molecular formula C14H14BrN3O2S B6287213 N'-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide CAS No. 2586233-05-6

N'-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6287213
CAS No.: 2586233-05-6
M. Wt: 368.25 g/mol
InChI Key: DJVDIBKKIBIOMV-CAOOACKPSA-N
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Description

N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a brominated pyridine ring and a sulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 5-bromo-4-methylpyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would involve the use of larger reactors and more efficient purification techniques, such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfonyl derivatives.

    Reduction: Formation of the corresponding hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The brominated pyridine ring and sulfonohydrazide group are key structural features that contribute to its binding affinity and specificity. The exact molecular pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-4-methylpyridin-3-yl)aminosulfonamide
  • 5-Bromo-2-methoxypyridine
  • 5-Bromo-2-nitropyridine

Uniqueness

N’-((5-Bromo-4-methylpyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both a brominated pyridine ring and a sulfonohydrazide group. This combination of functional groups imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The presence of the sulfonohydrazide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-(5-bromo-4-methylpyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c1-10-3-5-13(6-4-10)21(19,20)18-17-8-12-7-16-9-14(15)11(12)2/h3-9,18H,1-2H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVDIBKKIBIOMV-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC(=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN=CC(=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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